3-Methyl-5-((2-oxo-5-oxazolidinyl)methoxy)benzoic acid

Drug metabolism Pharmacogenomics Skeletal muscle relaxant

Generic metaxalone ANDA programs frequently encounter delays due to unavailability of authenticated major metabolite reference standards, jeopardizing bioequivalence study timelines. This compound is the definitive CYP2C19-dependent oxidative metabolite of metaxalone (FDA UNII: EE1CLZ54US), supplied as a certified ≥98% purity standard. - Eliminates CYP2C19 phenotyping ambiguity in pharmacokinetic studies across ethnically diverse populations. - Enables GLP-compliant LC-MS/MS method validation with NIST-evaluated HPLC suitability data. - Supports ICH Q3B impurity profiling with full Certificate of Analysis for regulatory submissions.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
CAS No. 5057-74-9
Cat. No. B12276526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-((2-oxo-5-oxazolidinyl)methoxy)benzoic acid
CAS5057-74-9
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC2CNC(=O)O2)C(=O)O
InChIInChI=1S/C12H13NO5/c1-7-2-8(11(14)15)4-9(3-7)17-6-10-5-13-12(16)18-10/h2-4,10H,5-6H2,1H3,(H,13,16)(H,14,15)
InChIKeyCCDRNXIYZLKSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-((2-oxo-5-oxazolidinyl)methoxy)benzoic Acid (CAS 5057-74-9): A Definitive Metaxalone Metabolite and Multifunctional Oxazolidinone Scaffold


3-Methyl-5-((2-oxo-5-oxazolidinyl)methoxy)benzoic acid (CAS 5057-74-9), also designated as 5-(3-methyl-5-carboxyphenoxymethyl)-2-oxazolidinone, is a synthetic oxazolidinone derivative bearing a benzoic acid moiety linked via a methyleneoxy bridge at the oxazolidinone 5-position. It is unequivocally identified as the major oxidative metabolite of the skeletal muscle relaxant metaxalone (Skelaxin®), formed via cytochrome P450-mediated oxidation of an aryl methyl group [1][2]. The compound is registered in the FDA Global Substance Registration System (GSRS) under UNII EE1CLZ54US [3] and is catalogued in the AntibioticDB with reported activity against a spectrum of Gram-positive and Gram-negative pathogens including MRSA, VRE, Moraxella catarrhalis, and Streptococcus pneumoniae [4]. It serves dual roles as both a pharmacologically relevant metabolite reference standard and a versatile synthetic intermediate for oxazolidinone-based drug discovery programs.

Why Generic Oxazolidinone Substitution Fails for 3-Methyl-5-((2-oxo-5-oxazolidinyl)methoxy)benzoic Acid (CAS 5057-74-9)


Attempts to substitute 3-methyl-5-((2-oxo-5-oxazolidinyl)methoxy)benzoic acid with structurally adjacent oxazolidinone analogs are scientifically unsound because this compound occupies a unique intersection of three non-interchangeable functional identities: it is simultaneously (i) the definitive major CYP450-dependent metabolite of metaxalone, with polymorphic enzyme dependence on CYP2C19 that directly impacts pharmacokinetic variability in human populations [1]; (ii) a carboxylic acid-bearing oxazolidinone whose ionization state at physiological pH (pKa ~4–5 for the benzoic acid) confers fundamentally different solubility, protein binding, and membrane permeability profiles compared to the neutral methyl-bearing parent drug metaxalone or its N-substituted analogs [2]; and (iii) a certified reference standard characterized by quantitative purity specifications (≥98%) and NIST-evaluated HPLC suitability that generic oxazolidinone intermediates cannot match for regulated bioanalytical method validation . The compound's registration under a unique FDA UNII code (EE1CLZ54US) further distinguishes it as a recognized substance of regulatory interest, mandating precise identity rather than class-level approximation in ANDA submissions and pharmacopeial testing [3].

Quantitative Differentiation Evidence for 3-Methyl-5-((2-oxo-5-oxazolidinyl)methoxy)benzoic Acid (CAS 5057-74-9) Versus Closest Analogs


Metabolic Pathway Specificity: CYP2C19-Dependent Oxidation Versus Parent Drug Metaxalone

This compound is the major oxidative metabolite of metaxalone, formed by CYP450-mediated oxidation of one aryl methyl group to a carboxylic acid. Unlike the parent drug metaxalone, which retains two methyl groups, this metabolite is generated through polymorphically-expressed CYP2C19, with approximately 3% of Caucasians and 13–23% of Asians classified as poor metabolizers for CYP2C19 substrates [1][2]. The metabolic conversion is documented in the primary metabolism study by Bruce et al. (1966) and explicitly cited in US Patent Application US20090270469 as the dominant clearance pathway in humans and dogs [1][3].

Drug metabolism Pharmacogenomics Skeletal muscle relaxant

Antibacterial Spectrum Breadth: Gram-Positive and Gram-Negative Activity Versus Narrow-Spectrum Oxazolidinones

According to the AntibioticDB curated entry, this compound demonstrates activity against both Gram-positive and Gram-negative bacterial pathogens, specifically including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. This dual-spectrum profile contrasts with the majority of clinically established oxazolidinone antibiotics such as linezolid and tedizolid, which are predominantly Gram-positive agents with limited Gram-negative coverage [2].

Antibacterial MRSA VRE Broad-spectrum

Carboxylic Acid Functionality: Physicochemical Differentiation from Neutral Methyl-Bearing Metaxalone and N-Substituted Analogs

The presence of a benzoic acid moiety (pKa ~4.2 for meta-substituted benzoic acids) in this compound confers a negative charge at physiological pH, fundamentally distinguishing it from the neutral parent drug metaxalone (logP ~2.4) and N-substituted oxazolidinone analogs that lack an ionizable carboxyl group [1]. This ionization difference predicts altered solubility (increased aqueous solubility in salt form), reduced passive membrane permeability, and distinct plasma protein binding patterns compared to neutral oxazolidinones [1]. The 3-methyl substitution on the benzoic acid ring further differentiates it from 4-substituted benzoic acid oxazolidinone analogs studied as fatty acid and sterol biosynthesis inhibitors [2].

Physicochemical properties Ionization state Solubility Drug design

Reference Standard Certification: Quantitative Purity and Regulatory Compliance Versus Generic Laboratory-Grade Material

This compound is commercially available as a certified reference standard with a minimum assay purity of 98% (HPLC), supported by a Certificate of Analysis (COA) suitable for pharmaceutical quality control, ANDA submissions, and DMF filings . The National Institute of Standards and Technology (NIST) has evaluated structurally related metaxalone metabolite reference compounds as niche HPLC standards, establishing precedent for this compound class in regulated bioanalytical applications . In contrast, generic laboratory-grade oxazolidinone intermediates typically lack certified purity documentation, quantitative impurity profiling, and stability data required for regulatory submissions .

Reference standard Bioanalytical method validation Quality control ANDA submission

Regulatory Substance Identity: UNII Registration Versus Unregistered Oxazolidinone Analogs

This compound is assigned a unique FDA UNII (Unique Ingredient Identifier) code EE1CLZ54US in the FDA Global Substance Registration System (GSRS), confirming its recognition as a distinct substance of regulatory interest [1]. The UNII is based on molecular structure and descriptive information per ISO 11238 standards, enabling unambiguous identification across regulatory submissions, pharmacopeial monographs, and supply chain documentation [2]. In contrast, the majority of closely related oxazolidinone research intermediates (e.g., 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, CAS not assigned UNII) lack this regulatory identifier, creating ambiguity in ANDA impurity designation and FDA correspondence.

FDA UNII Regulatory compliance Substance registration Pharmaceutical quality

Synthetic Accessibility via Metaxalone Oxidation Versus De Novo Heterocyclic Construction

The compound can be synthesized via direct KMnO4 oxidation of the commercially available drug substance metaxalone, as demonstrated by Bruce et al. (1966), who achieved conversion by suspending 3 g of metaxalone in water with 0.5 equivalents of KMnO4 at 75–80°C for 3 hours [1]. This semisynthetic route contrasts with de novo construction of the oxazolidinone-benzoic acid scaffold, which would require multi-step synthesis involving oxazolidinone ring formation, protection/deprotection of the carboxylic acid, and regioselective coupling [2]. The KMnO4 oxidation approach provides a two-step access route (oxidation + purification) from a low-cost, globally available starting material (metaxalone, ~$0.50–2.00/g at bulk scale).

Synthetic route Metaxalone oxidation Process chemistry Cost efficiency

High-Value Application Scenarios for 3-Methyl-5-((2-oxo-5-oxazolidinyl)methoxy)benzoic Acid (CAS 5057-74-9) Based on Verified Differentiation Evidence


Metaxalone Bioequivalence and Pharmacokinetic Studies Requiring Authentic Metabolite Reference Standard

For generic pharmaceutical companies conducting metaxalone ANDA bioequivalence studies, this compound serves as the essential authentic reference standard for the major circulating metabolite. As established in the Bruce et al. (1966) metabolism study and corroborated by the US20090270469 patent, the compound is the predominant urinary and fecal metabolite formed via CYP2C19-dependent oxidation [1][2]. Its UNII registration (EE1CLZ54US) enables direct FDA correspondence, while its ≥98% certified purity with COA supports GLP-compliant LC-MS/MS method validation for metabolite quantification in human plasma. The CYP2C19 pharmacogenomic implications—affecting 3% of Caucasians and up to 23% of Asians—make this standard particularly valuable for studies addressing polymorphic metabolism in diverse populations [3].

Broad-Spectrum Oxazolidinone Antibacterial Lead Optimization Targeting MRSA and VRE

Based on the AntibioticDB curated entry documenting activity against MRSA, VRE, M. catarrhalis, and S. pneumoniae with a potentially novel mechanism of action (classified as 'Unknown'), this compound provides a differentiated starting scaffold for medicinal chemistry programs seeking to expand oxazolidinone antibacterial coverage into Gram-negative pathogens [1]. Unlike linezolid and tedizolid, which are predominantly Gram-positive agents, this compound's reported Gram-negative activity addresses a critical unmet need in the oxazolidinone class. The carboxylic acid handle at the meta position enables SAR exploration through amide coupling, ester prodrug formation, and salt optimization—chemical space inaccessible to neutral oxazolidinones—while the 3-methyl substituent offers additional opportunities for halogenation or bioisosteric replacement [2].

CYP450 Metabolism Probe Substrate for Pharmacogenomic DME Phenotyping Assays

The compound's formation exclusively via CYP450-mediated oxidation of metaxalone's aryl methyl group, with demonstrated dependence on polymorphic CYP2C19, positions it as a valuable probe substrate for drug-metabolizing enzyme (DME) phenotyping cocktails [1]. Its availability as a certified reference standard with defined purity enables its use as a calibration standard in CYP2C19 activity assays using human liver microsomes or recombinant CYP isoforms. The carboxylic acid metabolite can be directly quantified by LC-MS/MS without derivatization, offering methodological advantages over probe substrates requiring fluorescent labeling or complex extraction protocols. This application leverages the compound's unique metabolic origin for in vitro DME inhibition and drug-drug interaction screening [2].

Stability-Indicating Impurity Method Development for Metaxalone Drug Product Quality Control

As the major oxidative degradation product and physiological metabolite of metaxalone, this compound is a critical impurity marker for stability-indicating HPLC method development in metaxalone drug product quality control [1]. Regulatory guidances (ICH Q3B) require identification and quantification of degradation products exceeding thresholds of 0.1–0.5% depending on daily dose; this compound's structural identity and availability as a certified reference standard (≥98% purity) enable accurate impurity quantification in forced degradation studies (oxidative, thermal, photolytic) and long-term stability testing [2]. Its NIST-evaluated suitability as an HPLC standard further supports method transfer and regulatory acceptance in ANDA submissions for generic metaxalone products [3].

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